4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine

CB1 Receptor Obesity Metabolic Disorders

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine (CAS: 442876-37-1) is a pyrazole-piperidine derivative that acts as a selective cannabinoid type-1 (CB1) receptor antagonist. It is utilized in research focused on metabolic disorders, including obesity, due to its ability to inhibit adipocyte proliferation and maturation and regulate energy balance.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
CAS No. 442876-37-1
Cat. No. B12872795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine
CAS442876-37-1
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C2CCNCC2)CC
InChIInChI=1S/C12H21N3/c1-3-11-9-12(15(4-2)14-11)10-5-7-13-8-6-10/h9-10,13H,3-8H2,1-2H3
InChIKeyHYJVJXPJFCUEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine: A High-Demand Pyrazole-Piperidine Scaffold for CB1 Antagonist and HIV Research


4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine (CAS: 442876-37-1) is a pyrazole-piperidine derivative that acts as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. It is utilized in research focused on metabolic disorders, including obesity, due to its ability to inhibit adipocyte proliferation and maturation and regulate energy balance [1]. The compound is also part of a broader class of pyrazole-piperidines that exhibit multi-target pharmacology, including applications in anti-HIV-1 research [2].

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine: Why Substitution with Generic Pyrazole-Piperidines Is Scientifically Invalid


In medicinal chemistry, the specific substitution pattern on the pyrazole ring is a primary driver of receptor selectivity and potency. For example, within the pyrazolyl piperidine class, a single substitution (e.g., a 4-chlorophenyl group) can result in potent Factor Xa inhibition (IC50 = 13.4 nM) [1], while a different substitution pattern, like the 1,3-diethyl substitution on this compound, confers selective CB1 receptor antagonism [2]. Furthermore, the precise placement of the heterocycle's nitrogen atoms dictates binding modes in chemokine receptors, where an unsubstituted nitrogen meta to the piperidine connection is optimal for CCR5 antagonism [3]. Simply substituting this compound with an unqualified 'pyrazole-piperidine' analog introduces unknown variables in target engagement, selectivity, and downstream pharmacology, which can invalidate experimental reproducibility and lead to incorrect conclusions in SAR studies or target validation campaigns.

Quantitative Differentiation of 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine: Head-to-Head and Class-Level Comparative Data


CB1 Receptor Antagonism Selectivity Profile: Differentiation from Non-Selective Pyrazole-Piperidines

The target compound is characterized as a selective CB1 receptor antagonist [1]. In contrast, many pyrazole-piperidine derivatives are non-selective or target different receptors entirely. For instance, a related series of 3-substituted pyrazole analogs (e.g., rimonabant derivatives) have been shown to produce agonist-like effects in mice through a non-CB1, non-CB2 mechanism, highlighting the criticality of specific substitution for on-target selectivity [2]. Additionally, other pyrazolyl piperidines, like compound 4a, demonstrate high affinity for Factor Xa (IC50 = 13.4 nM) rather than CB1 [3].

CB1 Receptor Obesity Metabolic Disorders

Differentiation from HIV-1 Multi-Target Pyrazolo-Piperidines: A Tool Compound Perspective

While the target compound is not reported as an HIV-1 inhibitor, it serves as a structurally related analog to lead compound '3', a pyrazole-piperidine with three concurrent mechanisms of action: non-nucleoside reverse transcriptase inhibition, CCR5-mediated M-tropic viral entry inhibition, and CXCR4-based T-tropic viral entry inhibition [1]. In contrast, other pyrazolyl piperidines, like compound 1 in the CCR5 antagonist series, are potent CCR5 antagonists (with good oral bioavailability in three species) but do not inhibit CXCR4 or reverse transcriptase [2]. The distinct 1,3-diethyl substitution pattern on the target compound likely prevents binding to these HIV-related targets, making it a valuable negative control or specificity tool.

HIV-1 Chemokine Receptors Reverse Transcriptase

Synthetic Versatility of the Piperidine Nitrogen: A Key Advantage Over Protected Analogs

The target compound contains a free secondary amine on the piperidine ring. This is a crucial structural feature for downstream synthetic applications. It can undergo nucleophilic substitution reactions, allowing for further functionalization such as alkylation, acylation, or reductive amination . In contrast, many commercially available pyrazole-piperidine analogs are sold with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group (e.g., 1-Boc-4-(4-bromo-3-methyl-1-pyrazolyl)piperidine, CAS 1092500-89-4) [1]. Using Boc-protected analogs necessitates an additional deprotection step (e.g., with TFA or HCl), which increases synthetic route length, reduces overall yield, and can introduce impurities. The free amine is therefore a more efficient and versatile building block for parallel synthesis and library generation.

Synthetic Chemistry Building Block Medicinal Chemistry

Lack of Publicly Available Quantitative Activity Data: A Critical Consideration for Procurement

Despite its characterization as a selective CB1 antagonist, a comprehensive search of authoritative databases (PubChem, BindingDB) and primary literature does not yield quantitative in vitro binding (Ki, IC50) or functional assay data for 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine at the CB1 receptor [1]. This is in stark contrast to well-characterized pyrazole-based CB1 antagonists, such as SR147778, which has reported nanomolar affinity values (Ki = 0.56 nM and 3.5 nM for rat brain and human CB1 recombinant receptors, respectively) [2]. Furthermore, standard physicochemical properties like solubility, LogP, and pKa are not reported in the public domain .

Data Gaps Procurement Risk Research Planning

Optimized Applications for 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine in Scientific Research


Specificity Control in HIV-1 Multi-Target Pharmacology Studies

Given the triple-acting mechanism of lead compound '3' (CCR5/CXCR4/HIV-RT inhibition), 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine serves as a structurally similar, yet functionally distinct, control. As a selective CB1 antagonist with no reported activity on HIV-1 targets [1], it can be used to demonstrate that the polypharmacology of compound '3' is driven by specific pharmacophoric elements and not a general property of the pyrazole-piperidine scaffold. This is a critical step in validating novel multi-target antiviral agents [2].

Scaffold Hopping and SAR Exploration in Cannabinoid Research

This compound provides a distinct 1,3-diethyl substitution pattern on the pyrazole ring, which is a less common motif compared to the 1,5-diarylpyrazole core of rimonabant and its analogs [3]. As a result, it is an ideal starting point for scaffold-hopping campaigns aimed at discovering novel CB1 antagonists with potentially improved physicochemical properties or reduced off-target activity (e.g., hERG liability). Its free piperidine nitrogen allows for rapid diversification to explore new chemical space around this under-explored substitution pattern .

Efficient Building Block for Diverse Chemical Libraries

The presence of a free secondary amine on the piperidine ring makes this compound a highly versatile building block for parallel synthesis. It can be directly reacted with a wide array of electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate diverse amide, sulfonamide, and urea libraries in a single step, without the need for deprotection . This is a significant advantage over commercially available Boc-protected pyrazole-piperidine building blocks, which require an additional synthetic step and purification [4].

Structural Biology: Crystallography and Binding Mode Studies of CB1

Despite the lack of published potency data, the confirmed CB1 antagonist annotation makes this compound a viable candidate for structural biology efforts. It can be used in co-crystallization or cryo-EM studies with the CB1 receptor to elucidate the binding mode of a novel chemotype [1]. Determining the structural basis for its interaction, even if weak, can provide a valuable template for structure-based drug design of next-generation CB1 ligands, particularly when compared to the binding poses of established ligands like rimonabant or taranabant.

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